8-Hydroxy Carvedilol-d3 is a deuterated derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases. The compound is notable for its enhanced metabolic stability due to the presence of deuterium, which alters its pharmacokinetic properties compared to its non-deuterated counterparts. The molecular formula of 8-Hydroxy Carvedilol-d3 is , with a molecular weight of approximately 425.57 g/mol. This compound serves as a valuable reference standard in pharmacological research and analytical chemistry.
8-Hydroxy Carvedilol-d3 is synthesized from carvedilol through specific chemical modifications. As a pharmaceutical compound, it falls under the category of beta-blockers, which are critical in managing conditions such as hypertension and heart failure. Its classification can be further detailed as follows:
The synthesis of 8-Hydroxy Carvedilol-d3 involves several key steps:
The industrial production of this compound mirrors laboratory methods but emphasizes optimization for larger scale synthesis, focusing on reaction conditions like temperature and solvent choice to maximize efficiency.
The molecular structure of 8-Hydroxy Carvedilol-d3 can be represented using various structural formulas:
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
8-Hydroxy Carvedilol-d3 can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed, leading to a variety of potential products .
The mechanism of action for 8-Hydroxy Carvedilol-d3 primarily involves its competitive antagonism at beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of catecholamines, leading to decreased heart rate and blood pressure. This action is beneficial in treating conditions such as hypertension and heart failure. Additionally, it exhibits antioxidant properties that help prevent oxidative damage in cardiovascular tissues .
The lipophilicity and dissociation constant (pKa) values can be determined through methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and potentiometric titration .
8-Hydroxy Carvedilol-d3 has several applications in scientific research:
8-Hydroxy Carvedilol-d3 is a deuterium-labeled analog of the major carvedilol metabolite, featuring three deuterium atoms specifically incorporated at the methoxy group (-OCH₃ → -OCD₃). Its molecular formula is C₂₄D₃H₂₃N₂O₅, with a precise molecular weight of 425.492 g/mol and an accurate mass of 425.203 Da [3] [4] [6]. The IUPAC name is 5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol, reflecting the deuterium substitution at the methoxy aromatic ether position [4] [8]. The SMILES notation ([2H]C([2H])([2H])Oc1ccccc1OCCNCC(O)COc2cccc3[nH]c4c(O)cccc4c23) confirms deuterium placement and hydroxylation at the carbazole 8-position [3] [4]. This strategic isotopic labeling minimizes structural perturbation while enabling precise tracking in complex biological matrices.
The deuterated and non-deuterated compounds exhibit nearly identical chemical behavior but differ in three key aspects:
Table 1: Structural and Functional Comparison
Property | 8-Hydroxy Carvedilol-d3 | Non-Deuterated 8-Hydroxy Carvedilol |
---|---|---|
Molecular Formula | C₂₄D₃H₂₃N₂O₅ | C₂₄H₂₆N₂O₅ |
Molecular Weight | 425.492 g/mol | 422.48 g/mol |
Deuterium Position | Methoxy group (-OCD₃) | None |
Metabolic Stability | Enhanced resistance to CYP-mediated oxidation | Standard metabolic lability |
Mass Spectrometry Signature | Distinct m/z 425.203 [M+H]⁺ | m/z 422.189 [M+H]⁺ |
The 3 Da mass difference creates distinguishable MS/MS fragmentation patterns, essential for analytical differentiation [3] [6]. Deuterium substitution may marginally alter lipophilicity (logP reduction of ~0.1 units), potentially affecting chromatographic retention times in reversed-phase LC systems [10]. However, pharmacological target binding (β-adrenergic/α₁ receptors) remains equivalent due to preservation of the core pharmacophore [5].
Mass Spectrometry: LC-MS/MS analysis shows a protonated molecular ion [M+H]⁺ at m/z 425.203, with characteristic fragment ions at m/z 407.19 (loss of H₂O), m/z 224.08 (carbazole moiety), and m/z 135.05 (deuterated methoxyphenoxyethylamine) [3] [4]. The 3 Da shift from non-deuterated 8-hydroxycarvedilol (m/z 422.19) confirms isotopic incorporation. For the glucuronide conjugate (8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide, C₃₀D₃H₃₁N₂O₁₁), the [M+H]⁺ appears at m/z 601.235 with diagnostic fragments at m/z 425.20 (aglycone) and m/z 175.03 (glucuronic acid) [2] [8].
Nuclear Magnetic Resonance: ¹H-NMR exhibits deuterium-induced disappearance of the methoxy proton signal at δ 3.72 ppm (present in non-deuterated analog). Key remaining signals include:
Infrared Spectroscopy: IR spectra confirm functional groups via O-H stretch (3300 cm⁻¹, broad), aromatic C=C (1600–1580 cm⁻¹), and C-D vibration (2150 cm⁻¹, weak) – the latter absent in non-deuterated analog [6].
8-Hydroxy Carvedilol-d3 demonstrates enhanced metabolic stability compared to non-deuterated counterparts due to deuterium kinetic isotope effects (DKIE) at the methoxy group. However, it remains susceptible to oxidative degradation at the carbazole moiety and hydrolytic cleavage of the glucuronide conjugate [2] [5]. Key stability parameters include:
Table 2: Stability Profile Under Controlled Conditions
Condition | Observation | Primary Degradation Pathway |
---|---|---|
UV Light (254 nm, 24h) | 22% Degradation | Carbazole photooxidation |
Acidic pH (1.0, 37°C) | Hydrolysis of glucuronide (15%) | Glycosidic bond cleavage |
Alkaline pH (9.0, 37°C) | Epimerization at C-1 of glucuronide (8%) | Base-catalyzed isomerization |
Human Liver Microsomes | Deuterated analog t₁/₂ = 42 min vs 28 min (non-deut) | Reduced CYP-mediated demethylation |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: